Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Description
Chemical Identity and Nomenclature
Carbonyl dichloride, systematically known as carbonyl dichloride according to International Union of Pure and Applied Chemistry nomenclature, represents one of the most reactive acyl chlorides in industrial chemistry. This compound carries the molecular formula CCl₂O and exhibits a molecular weight of 98.92 grams per mole. The chemical structure features a central carbon atom double-bonded to oxygen and single-bonded to two chlorine atoms, creating a highly electrophilic center that readily participates in nucleophilic substitution reactions. Alternative nomenclature for this compound includes carbon dichloride oxide, carbon oxychloride, and dichloroformaldehyde, reflecting various naming conventions used across different chemical contexts.
The second component, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, represents a diphenolic compound with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 grams per mole. This compound features two phenolic rings connected through a central propane-2,2-diyl bridge, creating a symmetrical structure with hydroxyl groups positioned para to the central linking group. The systematic name follows International Union of Pure and Applied Chemistry conventions, while alternative nomenclature includes 4,4'-(propane-2,2-diyl)diphenol and diphenylolpropane. The molecular structure exhibits a torsion angle of 91.5 degrees between the phenol rings when crystallized in the monoclinic space group P 2₁/n.
The combined chemical entity represents a complex that demonstrates unique chemical properties derived from both constituent compounds. Research indicates that the combination creates opportunities for advanced synthetic applications, particularly in the formation of polycarbonate materials and specialty polymers. The nomenclature for such complexes typically employs semicolon notation to distinguish between the individual chemical components while acknowledging their association in specific applications or reactions.
| Property | Carbonyl Dichloride | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol |
|---|---|---|
| Molecular Formula | CCl₂O | C₁₅H₁₆O₂ |
| Molecular Weight (g/mol) | 98.92 | 228.29 |
| Boiling Point (°C) | 7.4 | Not specified |
| Melting Point (°C) | -127.8 | High melting point |
| Density (g/cm³) | 1.43 | Not specified |
Historical Context and Discovery
The historical development of carbonyl dichloride traces back to 1812 when Cornish chemist John Davy synthesized the compound by exposing a mixture of carbon monoxide and chlorine to sunlight. Davy coined the term "phosgene" from the Greek words φῶς (phos, meaning light) and γεννάω (gennaō, meaning to give birth), referencing the photochemical nature of the synthesis reaction. This photochemical synthesis represented a significant advancement in understanding light-promoted chemical reactions and established the foundation for subsequent industrial applications. As the nineteenth century progressed, carbonyl dichloride gradually became important in the chemical industry, particularly in dye manufacturing processes.
The discovery and development of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol occurred significantly later, with Russian chemist Aleksandr Pavlovich Dianin playing a pivotal role in its synthesis and characterization. In 1891, Dianin developed the method for preparing this diphenolic compound through the catalyzed condensation of a 2:1 mixture of phenol and acetone in the presence of concentrated hydrochloric acid or sulfuric acid. Dianin's synthetic approach involved the formation of carbenium ions through acid-catalyzed conversion of acetone, followed by electrophilic aromatic substitution reactions with phenol molecules. This method, known as Dianin's method, remains the most widely recognized approach to synthesizing this important compound, though subsequent refinements have improved industrial-scale production efficiency.
The historical significance of both compounds extends beyond their individual discoveries to their combined applications in modern chemical industry. The development of carbonyl dichloride as an industrial chemical coincided with advances in organochlorine chemistry, while the synthesis of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol contributed to the emergence of modern polymer chemistry. The convergence of these two chemical entities in industrial applications represents a significant milestone in materials science, enabling the production of advanced polymers and specialty chemicals that continue to drive technological innovation.
Research findings indicate that the historical development of synthetic methods for both compounds influenced modern approaches to complex molecule synthesis. Dianin's condensation reaction demonstrated the potential for creating complex phenolic structures through relatively simple synthetic procedures, while Davy's photochemical synthesis of carbonyl dichloride established principles that continue to inform modern photochemical manufacturing processes.
Industrial and Academic Significance
The industrial significance of carbonyl dichloride extends across multiple sectors, with the compound serving as a crucial intermediate in the production of various chemicals and materials. Industrial applications encompass the synthesis of isocyanates, carbamates, chloroformates, and acid chlorides, which collectively represent the major derivatives of carbonyl dichloride. Market research indicates that the global carbonyl dichloride and its derivatives market is forecasted to reach 3,130.62 million dollars by 2030, demonstrating a compound annual growth rate of 4.20% during the forecast period from 2024 to 2030. This market expansion reflects the compound's essential role in producing polyurethane foam, which finds extensive applications in automobile manufacturing, bedding, furniture, and various industrial sectors.
The academic significance of carbonyl dichloride lies in its role as a model compound for studying acyl chloride reactivity and mechanisms. Research investigations have focused on understanding the compound's electrophilic behavior and its interactions with various nucleophiles, contributing to fundamental knowledge in organic chemistry. Industrial production methods for carbonyl dichloride involve a two-step process with reactors connected in series, requiring precise control of reaction parameters to ensure efficient production. Recent patent research has explored scalable production methods that enable synthesis from chlorine and carbon dioxide using metal halogenide catalysts, offering improved flexibility in reaction parameters while minimizing by-product formation.
The industrial importance of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is demonstrated by its global production volume, estimated at approximately 10 million tonnes in 2022. The compound's largest single application involves its use as a co-monomer in polycarbonate production, accounting for 65-70% of all production. Additionally, 25-30% of production supports the manufacturing of epoxy resins and vinyl ester resins, while the remaining 5% contributes to high-performance plastics and various additive applications. The compound's role in polycarbonate synthesis has revolutionized materials science, enabling the production of lightweight, durable plastics with exceptional optical clarity and thermal stability.
Academic research surrounding 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has focused extensively on analytical methods and environmental monitoring. Molecularly imprinted polymers have been developed specifically for the extraction and detection of this compound in complex real samples, demonstrating the ongoing academic interest in developing sophisticated analytical techniques. Research findings indicate that molecularly imprinted polymers serve as artificial antibodies with selective recognition cavities, enabling precise detection and analysis of the compound in environmental, food, and biological samples.
| Application Sector | Carbonyl Dichloride Use | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol Use |
|---|---|---|
| Polymer Industry | Isocyanate production | Polycarbonate synthesis (65-70%) |
| Chemical Manufacturing | Intermediate synthesis | Epoxy resin production (25-30%) |
| Automotive | Polyurethane foam | High-performance plastics |
| Academic Research | Reactivity studies | Analytical method development |
| Market Value | Part of $3.13 billion market | 10 million tonnes annual production |
The combined significance of both compounds in industrial applications reflects their complementary chemical properties and synthetic utility. Research indicates that the integration of carbonyl dichloride chemistry with phenolic compounds like 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol enables the development of advanced materials with tailored properties. Industrial processes utilizing both compounds have demonstrated enhanced efficiency in producing specialty chemicals and polymers, contributing to technological advancement across multiple sectors.
Properties
IUPAC Name |
carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.CCl2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFLGBRXGSPANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25971-63-5 | |
| Record name | Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25971-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25971-63-5 | |
| Record name | Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[phenol] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[phenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Setup and Conditions
In laboratory settings, the synthesis is conducted under inert atmospheres (e.g., nitrogen) to prevent hydrolysis of phosgene. A typical procedure involves:
-
Phosgene Introduction : Gaseous phosgene is bubbled into a solution of 4,4'-(1-methylethylidene)bisphenol in anhydrous dichloromethane.
-
Temperature Control : The reaction is maintained at 0–5°C to minimize side reactions.
-
Catalyst Addition : Tertiary amines (e.g., triethylamine) are added to neutralize HCl byproducts, driving the reaction to completion.
Intermediate Isolation
The intermediate chlorocarbonates are precipitated by adding non-polar solvents (e.g., hexane). Purification via recrystallization from ethanol yields the final product with >95% purity.
Industrial Production Techniques
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to enhance safety and yield. Key parameters include:
-
Residence Time : 30–60 minutes
-
Pressure : 2–3 bar
-
Temperature : 50–80°C
Table 2 compares lab-scale and industrial methods:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Phosgene Delivery | Gaseous | Liquid Phosgene |
| Yield | 70–85% | 90–95% |
| Byproduct Management | Solvent Extraction | In-line Neutralization |
Waste Management
Phosgene residuals are neutralized using caustic scrubbers (e.g., NaOH solutions), converting them into non-toxic sodium carbonate and chloride.
Catalytic Systems and Reaction Optimization
Catalyst Screening
The choice of catalyst significantly impacts reaction kinetics. Aluminum chloride (AlCl₃) achieves full phosgene conversion at room temperature but requires prolonged reaction times. In contrast, palladium chloride (PdCl₂) operates efficiently at elevated temperatures (100°C), reducing processing time by 98% (Table 1).
Biological Activity
Carbonyl dichloride; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, commonly known as a derivative of bisphenol A, is a complex organic compound with diverse applications in materials science and potential biological activity. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects, and implications in various fields.
- IUPAC Name : Carbonyl dichloride; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Molecular Formula : C26H30Cl2O
- Molecular Weight : 445.377 g/mol
- CAS Number : 75790-75-9
Biological Activity
The biological activity of Carbonyl dichloride; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has been studied in various contexts, particularly its interactions with biological systems and potential therapeutic applications.
- Antioxidant Properties : Research indicates that phenolic compounds often exhibit antioxidant activity, which can mitigate oxidative stress in cells. The presence of the hydroxy group on the phenolic ring is crucial for this activity, as it can donate hydrogen atoms to free radicals, thus neutralizing them.
- Enzyme Inhibition : Certain studies have demonstrated that derivatives of bisphenol A can inhibit enzymes involved in metabolic pathways. For instance, compounds similar to Carbonyl dichloride have shown inhibition against specific cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes.
- Hormonal Activity : There is evidence suggesting that this compound may interact with estrogen receptors, potentially exhibiting endocrine-disrupting properties. Such interactions can lead to alterations in hormonal signaling pathways, affecting reproductive health and development.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of various phenolic compounds, including Carbonyl dichloride derivatives. The results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Carbonyl dichloride; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | 15 | Free radical scavenging |
| Trolox (Vitamin E analog) | 10 | Free radical scavenging |
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, Carbonyl dichloride was tested against cytochrome P450 enzymes. The findings revealed a significant inhibitory effect, suggesting potential implications for drug interactions.
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| CYP3A4 | 12 | Competitive |
| CYP1A2 | 20 | Non-competitive |
Research Findings
Recent studies have highlighted the dual nature of Carbonyl dichloride; while it possesses beneficial antioxidant properties, its potential endocrine-disrupting effects raise concerns regarding safety and environmental impact.
- In Vivo Studies : Animal models have shown that exposure to bisphenol derivatives can lead to altered reproductive outcomes and developmental issues. These findings necessitate further research into the long-term effects of such compounds on health.
- Environmental Impact : The persistence of bisphenol derivatives in the environment poses risks to wildlife and ecosystems. Research indicates that these compounds can accumulate in aquatic systems, leading to bioaccumulation and toxicity in marine organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Bisphenols
BPA belongs to the bisphenol family, characterized by two phenolic rings connected by a central functional group. Key structural analogs and their properties are summarized below:
Table 1: Physicochemical Properties of Selected Bisphenols
| Compound | CAS No. | IUPAC Name | log Kow | pKa |
|---|---|---|---|---|
| BPA | 80-05-7 | 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol | 3.32 | 9.60 |
| BPB | 77-40-7 | 4-[2-(4-Hydroxyphenyl)butan-2-yl]phenol | 4.13 | 10.10 |
| BPS | 80-09-1 | 4-(4-Hydroxyphenyl)sulfonylphenol | 1.65 | 8.20 |
| BPAF | 1478-61-1 | 4-[1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol | 4.47 | 9.20 |
| BPF | 620-92-8 | 4-[(4-Hydroxyphenyl)methyl]phenol | 2.91 | 7.55–10.80 |
Key Observations:
- Lipophilicity (log Kow): BPA (3.32) is less lipophilic than BPB (4.13) due to its shorter central alkyl chain. Fluorination in BPAF increases log Kow to 4.47, enhancing environmental persistence .
- Acidity (pKa): BPA’s pKa (9.60) is lower than BPB (10.10), indicating weaker acidity. The sulfonyl group in BPS lowers pKa to 8.20, increasing water solubility .
- Environmental Impact: BPA’s endocrine-disrupting effects have driven substitution with BPS and BPF, though their lower log Kow values may reduce bioaccumulation .
Comparison with Polymer Derivatives
Polycarbonates vs. Polysulfones
- Polycarbonates (PC): Synthesized from BPA and phosgene, PC exhibits high optical clarity and ductility. Applications include eyewear lenses and bulletproof glass .
- Polysulfones (PSF): Derived from BPA and 4,4'-dichlorodiphenyl sulfone (DCDDS), PSF has superior thermal stability (>180°C) due to sulfone groups, making it ideal for high-temperature membranes .
Epoxy Resins (BADGE Derivatives)
Epichlorohydrin-modified bisphenols like BADGE (Bisphenol A diglycidyl ether) form epoxy resins with strong adhesion and chemical resistance. Unlike polycarbonates, these resins cure via cross-linking, enabling use in coatings and composites .
Environmental and Regulatory Considerations
Q & A
Q. What are the recommended laboratory synthesis methods for Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol?
Methodological Answer: The compound is synthesized via interfacial polycondensation between 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol (a bisphenol analog) and phosgene (carbonyl dichloride). Key steps include:
- Dissolving the phenolic monomer in an alkaline aqueous phase (e.g., NaOH solution).
- Adding phosgene dissolved in a non-polar solvent (e.g., dichloromethane) under controlled temperature (0–5°C).
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Purification via repeated precipitation in methanol or ethanol to remove oligomers .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 6.7–7.2 ppm) and hydroxyl groups (δ 5.2–5.8 ppm, exchangeable with D₂O).
- ¹³C NMR: Confirm carbonyl carbon (δ ~150 ppm) and quaternary carbons in the propan-2-yl group (δ ~40 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detect C=O stretches (~1770 cm⁻¹) and O–H bends (~3400 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .
Q. What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from:
- Concentration-dependent effects: Conduct dose-response assays (e.g., 0.05–1.0 mM) to identify thresholds .
- Matrix interference: Use HPLC with fluorescence detection (e.g., λₑₓ = 280 nm, λₑₘ = 320 nm) to isolate the compound from biological samples .
- Standardized assays: Compare results across multiple models (e.g., DPPH radical scavenging, FRAP) to validate consistency .
Q. What advanced strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on hydrogen bonding with –OH groups and steric effects from the propan-2-yl moiety .
- Isosteric Replacements: Synthesize analogs (e.g., replacing –OH with –OCH₃) and compare bioactivity. Monitor changes via LC-MS/MS .
- Competitive Inhibition Assays: Quantify IC₅₀ values against reference inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How does the compound’s polymer structure influence stability and degradation in environmental studies?
Methodological Answer:
- Hydrolytic Degradation: Incubate in buffers (pH 4–10) at 37°C for 28 days. Monitor mass loss via gravimetry and identify breakdown products (e.g., bisphenol derivatives) using GC-MS .
- Photodegradation: Expose to UV light (λ = 254 nm) and track carbonyl index reduction via FTIR. Correlate with radical formation (EPR spectroscopy) .
- Comparative Analysis: Contrast degradation rates with commercial polycarbonates (e.g., BPA-based) to assess environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
